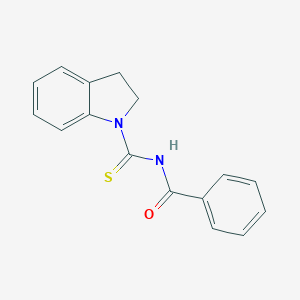![molecular formula C17H16BrN3O4S2 B320959 N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide](/img/structure/B320959.png)
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a brominated benzamide moiety, an acetylsulfamoyl group, and a carbamothioyl linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Acetylation: The acetylsulfamoyl group is introduced by reacting the intermediate with acetic anhydride and a suitable base, such as pyridine, to form the acetylsulfamoyl derivative.
Carbamothioylation: The final step involves the formation of the carbamothioyl linkage by reacting the intermediate with thiocarbamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the acetylsulfamoyl group to a primary amine.
Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of copper(I) iodide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfamoyl group can act as a pharmacophore, interacting with active sites of enzymes, while the brominated benzamide moiety can enhance binding affinity through halogen bonding. The carbamothioyl linkage may also contribute to the compound’s overall activity by stabilizing the molecular conformation.
相似化合物的比较
Similar Compounds
- N-{[4-(sulfamoyl)phenyl]carbamothioyl}-3-bromo-4-methylbenzamide
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-methylbenzamide
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-bromo-4-ethylbenzamide
Uniqueness
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide is unique due to the presence of the acetylsulfamoyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom in the benzamide ring also provides opportunities for further functionalization, making it a versatile compound for various applications.
属性
分子式 |
C17H16BrN3O4S2 |
|---|---|
分子量 |
470.4 g/mol |
IUPAC 名称 |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide |
InChI |
InChI=1S/C17H16BrN3O4S2/c1-10-3-4-12(9-15(10)18)16(23)20-17(26)19-13-5-7-14(8-6-13)27(24,25)21-11(2)22/h3-9H,1-2H3,(H,21,22)(H2,19,20,23,26) |
InChI 键 |
BCIURPMLKVHCEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)Br |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B320878.png)
![N-[(4-cyanophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B320879.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B320881.png)
![4-methyl-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320883.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B320884.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320889.png)
![N-(2-bromobenzoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320891.png)
![N-methyl-N-(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B320894.png)
![N-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-ACETAMIDOBENZAMIDE](/img/structure/B320895.png)
![4-methoxy-N-{[2-(3-phenylpropanoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320897.png)
![N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B320901.png)
![N-({2-[4-(butyrylamino)benzoyl]hydrazino}carbothioyl)thiophene-2-carboxamide](/img/structure/B320902.png)
![N-{[2-(3-methylbenzoyl)hydrazino]carbothioyl}thiophene-2-carboxamide](/img/structure/B320903.png)
